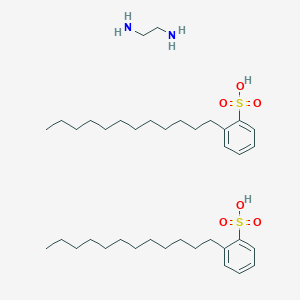

Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

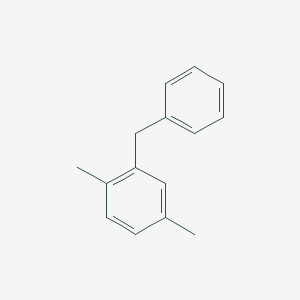

Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) is a chemical compound commonly known as SDS-EDTA. It is a surfactant used in various biochemical and biophysical experiments due to its ability to solubilize and denature proteins. SDS-EDTA is a powerful tool used in the study of protein structure, function, and interactions.

Mecanismo De Acción

SDS-EDTA works by disrupting the non-covalent interactions that hold proteins together. The dodecylbenzenesulfonic acid component of SDS-EDTA binds to hydrophobic regions of the protein, causing it to unfold and become denatured. The EDTA component of SDS-EDTA chelates metal ions that may be required for protein stability, further destabilizing the protein.

Biochemical and Physiological Effects

SDS-EDTA has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it is a strong irritant and can cause skin and eye irritation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using SDS-EDTA in lab experiments include its ability to solubilize and denature proteins, allowing for their separation and analysis. It is also relatively inexpensive and easy to use. However, SDS-EDTA has some limitations, including its potential to cause protein aggregation and its inability to fully solubilize some proteins.

Direcciones Futuras

There are several future directions for the use of SDS-EDTA in scientific research. One area of interest is the development of new methods for protein solubilization and denaturation that are more effective and have fewer limitations. Another area of interest is the use of SDS-EDTA in the study of protein-protein interactions and the development of new techniques for detecting and analyzing these interactions. Additionally, there is potential for the use of SDS-EDTA in drug discovery and development, particularly in the identification of new drug targets and the characterization of drug-protein interactions.

Métodos De Síntesis

SDS-EDTA is synthesized by reacting dodecylbenzenesulfonic acid with 1,2-ethanediamine in a 2:1 ratio. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by precipitation with a solvent such as acetone or ethanol.

Aplicaciones Científicas De Investigación

SDS-EDTA is widely used in scientific research, particularly in the field of biochemistry. It is used to solubilize and denature proteins, allowing for their separation by size and charge in techniques such as SDS-PAGE and isoelectric focusing. SDS-EDTA is also used in protein crystallization studies and in the determination of protein-ligand interactions.

Propiedades

Número CAS |

12068-06-3 |

|---|---|

Fórmula molecular |

C38H68N2O6S2 |

Peso molecular |

713.1 g/mol |

Nombre IUPAC |

2-dodecylbenzenesulfonic acid;ethane-1,2-diamine |

InChI |

InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2 |

Clave InChI |

OBOMOOHOEUDBGX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |

SMILES canónico |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |

Otros números CAS |

12068-06-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.